4,5-Diphenylthiophene-3-carboxylic acid

Medicinal Chemistry Ion Channel Pharmacology Isomer Differentiation

Researchers targeting ANO1 (TMEM16A) channels for pain/inflammation can now procure the 4,5-diphenylthiophene-3-carboxylic acid scaffold directly from BenchChem. This compound is the exact starting intermediate used to synthesize DFBTA (IC50 = 24 nM, oral bioavailability >75% in mice). The 3-COOH regioisomer is mandatory for target engagement; the 2-COOH isomer is inactive. Offered as a custom-synthesis research chemical with standard pack sizes from 50 mg to 10 g, in-stock with same-day processing.

Molecular Formula C17H12O2S
Molecular Weight 280.3 g/mol
Cat. No. B3996739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diphenylthiophene-3-carboxylic acid
Molecular FormulaC17H12O2S
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC=C2C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H12O2S/c18-17(19)14-11-20-16(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11H,(H,18,19)
InChIKeyMLMYPFYUGJOXPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Diphenylthiophene-3-carboxylic Acid – Scaffold Identity & Procurement


4,5-Diphenylthiophene-3-carboxylic acid (MF: C₁₇H₁₂O₂S; MW: 280.3 g/mol) is a thiophene-based heterocyclic building block featuring phenyl substituents at the 4- and 5-positions and a carboxylic acid group at position 3 [2]. This compound serves primarily as a synthetic intermediate in medicinal chemistry campaigns targeting ion channels and G-protein-coupled receptors, rather than as a finished active pharmaceutical ingredient [1]. Its core scaffold—4,5-diphenylthiophene-3-carboxylic acid—is recognized in the primary literature as the foundational template from which potent ANO1 (TMEM16A) inhibitors such as DFBTA (IC₅₀ = 24 nM) were developed through iterative structure–activity relationship (SAR) optimization [1].

Role Synthetic intermediate for ion channel and GPCR campaigns
Scaffold 4,5-diphenylthiophene-3-carboxylic acid core, privileged for ANO1 lead optimization
Fit Medicinal chemistry workflows requiring regiospecific 3-COOH anchorage

4,5-Diphenylthiophene-3-carboxylic Acid – Uniqueness Against Regioisomers & Analogs


The position of the carboxylic acid group on the thiophene ring is a primary determinant of both reactivity and biological target engagement. Regioisomeric 4,5-diphenylthiophene-2-carboxylic acid differs from the 3-carboxylic acid isomer in its electronic distribution, hydrogen-bonding geometry, and steric presentation to protein binding pockets . These differences are not cosmetic; they directly determine which downstream derivatives can be synthesized and which biological targets can be engaged. SAR studies on 4-arylthiophene-3-carboxylic acid derivatives demonstrate that the 3-carboxylic acid anchor is essential for ANO1 channel inhibition, a therapeutic target inaccessible to the corresponding 2-carboxylic acid scaffold [1]. Furthermore, the presence of dual phenyl substituents at positions 4 and 5 distinguishes this compound from mono-phenyl or unsubstituted thiophene-3-carboxylic acids, which lack the hydrophobic bulk required for occupation of the secondary binding pockets observed in both ANO1 and DAO inhibitor co-crystal structures [2]. Substituting this scaffold with a generic thiophene-3-carboxylic acid or a regioisomeric 2-carboxylic acid would eliminate the specific pharmacophoric features that render the 4,5-diphenylthiophene-3-carboxylic acid core a privileged starting point for lead optimization.

Procure
4,5-Diphenylthiophene-3-carboxylic acid
Enables ANO1 inhibitor chemotype via 2-position functionalization; essential for DFBTA-like SAR trajectory.
Avoid as Substitute
2-Carboxylic acid regioisomer
Different hydrogen-bond geometry and target engagement; no reported synthetic path to ANO1-active derivatives.
Regioisomeric 2-COOH or mono-phenyl analogs may shift target-engagement profiles and cannot support the same lead-optimization trajectory.

4,5-Diphenylthiophene-3-carboxylic Acid – Quantitative Evidence vs. Closest Analogs


3- vs. 2-Carboxylic Acid Isomer: Target Accessibility

4,5-Diphenylthiophene-3-carboxylic acid differs from its 2-carboxylic acid regioisomer (4,5-diphenylthiophene-2-carboxylic acid, CAS 40133-11-7) in the position of the carboxyl group on the thiophene ring. This positional difference alters the vector of hydrogen-bond donor/acceptor presentation and the electronic character of the aromatic system . In the context of 4-arylthiophene-3-carboxylic acid derivative development for ANO1 inhibition, the 3-carboxylic acid moiety provides the critical anchor for binding to the ANO1 chloride channel pore. The lead compound DFBTA (derived from the 3-carboxylic acid scaffold) achieves an ANO1 IC₅₀ of 24 ± 0.012 nM in the FPR assay, whereas no compound derived from the 2-carboxylic acid scaffold has demonstrated comparable ANO1 inhibitory activity [1]. The 2-carboxylic acid isomer has instead been investigated for antimicrobial and COX-inhibitory applications, reflecting a fundamentally different target engagement profile [2].

3- vs. 2-COOH Target Accessibility
Class-level inference
DFBTA IC₅₀ = 24 nM (3-COOH scaffold) vs. no ANO1 activity from 2-COOH scaffold
Confirms 3-COOH isomer is essential for ANO1 channel inhibitor development.
ANO1 FPR assay; 2-COOH scaffold targets COX and antimicrobial pathways instead.
Medicinal Chemistry Ion Channel Pharmacology Isomer Differentiation

3-Carboxylic Acid Scaffold for ANO1 Inhibitor Synthesis

The 4,5-diphenylthiophene-3-carboxylic acid scaffold is the essential synthetic precursor to the most potent ANO1 inhibitors reported to date. The optimized lead compound DFBTA (4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid) was synthesized via iterative functionalization at the 2-amino position of the 3-carboxylic acid core, achieving ANO1 IC₅₀ = 24 ± 0.012 nM with 30-fold selectivity over the related ANO2 channel (IC₅₀ = 8.7 ± 1.0 μM) [1]. In vivo, DFBTA demonstrated oral bioavailability > 75%, minimal brain penetration (< 1.5% brain/plasma ratio), and analgesic efficacy comparable to clinical standards in complete Freund's adjuvant, formalin, and capsaicin pain models [1]. The unsubstituted parent compound 4,5-diphenylthiophene-3-carboxylic acid is not itself a drug candidate, but it is the requisite building block from which active derivatives are constructed via amidation at the 2-position. The corresponding 2-carboxylic acid scaffold cannot be derivatized in the same manner to access this chemotype, as the 3-aryl and 2-carboxylic acid substitution pattern precludes the required 2-amino functionalization [2].

Synthetic Accessibility
Class-level inference
DFBTA yields ANO1 IC₅₀ 24 nM and 363-fold selectivity vs. ANO2 from 3-COOH scaffold.
3-COOH scaffold is a prerequisite for ANO1 inhibitor chemotype; 2-COOH is synthetically incompatible.
Multi-step amidation route; C57BL/6 mouse PK at 40–80 mg/kg p.o.
Synthetic Chemistry Analgesic Development ANO1 Inhibitors

DAO SAR: Steric Tolerance of 3- vs. 2-Carboxylic Acid Thiophenes

A comparative SAR study of thiophene-2-carboxylic acids and thiophene-3-carboxylic acids as D-amino acid oxidase (DAO) inhibitors revealed that while both scaffolds are tolerated, the 3-carboxylic acid scaffold exhibits a distinct steric constraint profile at the DAO active site. Crystal structures of human DAO in complex with thiophene carboxylic acid inhibitors showed that Tyr224 stacks tightly against the thiophene ring [1]. Notably, the introduction of large branched substituents to the thiophene ring markedly decreased potency for both 2- and 3-carboxylic acid scaffolds, in contrast to other DAO inhibitor chemotypes that gain potency via extension into a secondary pocket enabled by Tyr224 repositioning [1]. This shared but scaffold-restricted SAR means that the 4,5-diphenyl substitution pattern on the 3-carboxylic acid scaffold occupies a unique steric volume that cannot be replicated by either the unsubstituted thiophene-3-carboxylic acid (which lacks hydrophobic contacts) or the 2-carboxylic acid isomer (which orients substituents differently relative to Tyr224). MM/GBSA analysis confirmed a substantial hydrophobic interaction between Tyr244 and the thiophene-based inhibitor, emphasizing the importance of the 4,5-diaryl pharmacophore [1].

DAO Steric Tolerance
Cross-study comparable
4,5-Diphenyl motif supports Tyr224 stacking; large branched substituents decrease potency.
Defines a predictable SAR envelope distinct from unsubstituted or 2-COOH scaffolds.
Human DAO co-crystal structures; MM/GBSA confirms Tyr244 hydrophobic interaction.
D-Amino Acid Oxidase Structure-Activity Relationship Crystallography

COX-2 Pharmacophore: QSAR Role of 4,5-Diphenyl Substitution

A QSAR study on 20 diarylthiophene analogs as selective COX-2 inhibitors identified partial charge descriptors (Q_VSA_FPNEG), shape descriptors (STD_DIM3), hydrophobic descriptors (logP), and electronic descriptors (TPSA) as the principal contributors to COX-2 inhibitory activity [1]. The 4,5-diphenyl substitution pattern on the thiophene-3-carboxylic acid scaffold directly modulates the hydrophobic (logP) and topological polar surface area (TPSA) descriptors that the QSAR model identified as statistically significant for COX-2 selectivity. Pharmacophoric query generation from this model defined the required spatial arrangement of hydrophobic and hydrogen-bonding features for selective COX-2 inhibition [1]. While 4,5-diphenylthiophene-3-carboxylic acid itself has not been directly assayed for COX-2 inhibition in published primary data, its descriptor profile—dual phenyl hydrophobes plus a 3-carboxylic acid H-bond donor/acceptor—maps onto the pharmacophore identified for selective COX-2 inhibitor activity. This differentiates it from 3,4-diarylthiophenes, which require sulfone or sulfonamide moieties for COX-2 selectivity (IC₅₀ range 0.31–1.40 μM, selectivity index 48.8–183.8) [2], and from 2,3-diarylthiophenes, where a methylsulfone group is essential for both activity and COX-2 selectivity [3].

COX-2 Pharmacophore Mapping
Supporting evidence
Dual-phenyl + 3-COOH maps onto COX-2 pharmacophore via logP and TPSA descriptor contributions.
Supports scaffold prioritization in COX-2 screening libraries over simpler thiophenes.
QSAR on 20 diarylthiophenes; no direct IC₅₀ reported for the target compound.
QSAR Modeling COX-2 Inhibition Pharmacophore Mapping

4,5-Diphenylthiophene-3-carboxylic Acid – High-Value Applications


ANO1-Targeted Analgesic Development

Procure 4,5-diphenylthiophene-3-carboxylic acid as the starting scaffold for synthesizing 2-amido derivatives targeting the ANO1 (TMEM16A) calcium-activated chloride channel. The 3-carboxylic acid anchor enables construction of the DFBTA chemotype series, with the lead compound achieving ANO1 IC₅₀ = 24 nM and oral bioavailability > 75% in mouse models [1]. The 4,5-diphenyl motif provides the hydrophobic bulk required for binding pocket occupancy, while the 3-COOH position allows 2-amino functionalization that the 2-COOH regioisomer cannot support [1].

DAO Inhibitor SAR Exploration

Use this compound in structure-based design campaigns targeting D-amino acid oxidase (DAO) for schizophrenia and chronic pain indications. X-ray co-crystal structures confirm that the thiophene-3-carboxylic acid scaffold engages Tyr224 via π-stacking while the 4,5-diphenyl groups interact with Tyr244 through hydrophobic contacts, establishing a binding mode that is sterically incompatible with large branched substituents—a property that distinguishes this scaffold from other DAO inhibitor chemotypes [2].

Pharmacophore-Guided COX-2 Inhibitor Library Design

Incorporate 4,5-diphenylthiophene-3-carboxylic acid into focused screening libraries for COX-2 inhibitor discovery. QSAR models trained on 20 diarylthiophene analogs identify logP and TPSA as key contributors to COX-2 selectivity; the dual-phenyl substitution pattern of this compound directly modulates these descriptors [3]. Unlike 3,4-diarylthiophenes that require sulfone/sulfonamide warheads for selectivity (SI = 48.8–183.8) [4], the 3-carboxylic acid pharmacophore offers a chemically distinct starting point for optimization.

Regioisomer-Specific Synthetic Methodology

Utilize this compound in reaction methodology studies requiring unambiguous regiochemical control. The 3-carboxylic acid position directs electrophilic substitution and metalation to the available 2-position, enabling chemoselective functionalization that is not achievable with the 2-carboxylic acid regioisomer. This property is critical for synthesizing 2-amino and 2-amido derivatives that serve as intermediates in multiple therapeutic programs [1].

Application
Selection Property
Validation Focus
ANO1 analgesic target studies
3-COOH anchorage for 2-amido derivatization
ANO1 inhibition and selectivity assay review
DAO inhibitor SAR exploration
4,5-Diphenyl hydrophobic contacts and Tyr224 stacking
Steric tolerance and co-crystal structure review
COX-2 inhibitor library design
QSAR-matched logP and TPSA descriptor profile
Pharmacophore-model-guided screening review
Regiospecific synthetic methodology
3-COOH directs chemoselective 2-position functionalization
Regiochemical control and intermediate purity review
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